![molecular formula C12H16N2O5 B14357502 N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide CAS No. 94883-07-5](/img/structure/B14357502.png)
N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide is an organic compound with a complex structure that includes a nitrophenyl group, dimethoxy groups, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with dimethyl sulfate to introduce the dimethoxy groups. This is followed by the reaction with acetic anhydride to form the acetamide moiety. The reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-(4-Nitrophenyl)acetamide
- N-[2-(4-Methoxyphenyl)ethyl]acetamide
Uniqueness
N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide is unique due to the presence of both dimethoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Número CAS |
94883-07-5 |
|---|---|
Fórmula molecular |
C12H16N2O5 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
N-[2,2-dimethoxy-2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H16N2O5/c1-9(15)13-8-12(18-2,19-3)10-4-6-11(7-5-10)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) |
Clave InChI |
OBKWOZFRHACHAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



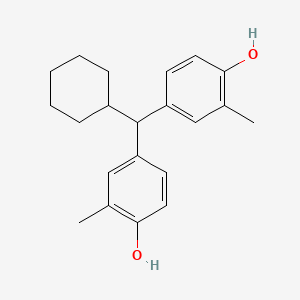

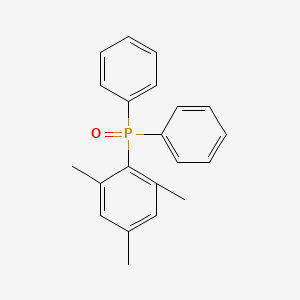
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
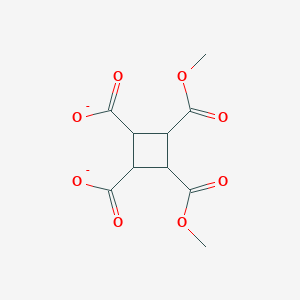
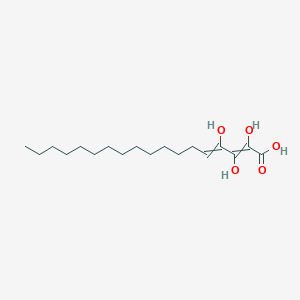

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
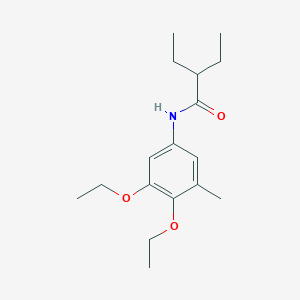
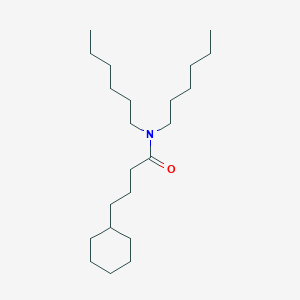

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
